
Impurity of Doxercalciferol
Overview
Description
Impurity of Doxercalciferol is a degradation product of Doxercalciferol, which is a synthetic analogue of vitamin D2. Doxercalciferol is used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . The impurity can arise during the synthesis, storage, or handling of Doxercalciferol and may affect the efficacy and safety of the pharmaceutical product .
Preparation Methods
The preparation of Impurity of Doxercalciferol involves synthetic routes similar to those used for Doxercalciferol. The synthesis typically includes the hydroxylation of vitamin D2 analogues under controlled conditions . Industrial production methods involve high-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) to isolate and quantify the impurity . The reaction conditions often require the use of solvents such as acetonitrile and water, and reagents like butylated hydroxytoluene to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Impurity of Doxercalciferol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the impurity back to its parent compound or other related analogues.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Impurities in Doxercalciferol
Impurities can arise during the synthesis and formulation processes. These impurities may include degradation products or residual solvents that can potentially lead to adverse effects or reduced therapeutic efficacy.
Types of Impurities
- Degradation Products : These are formed due to chemical instability under various conditions such as light and heat.
- Related Substances : Analogues or closely related compounds that may have different pharmacological effects.
Analytical Methods for Impurity Detection
The detection and quantification of impurities are essential for ensuring the safety and efficacy of doxercalciferol formulations. Various analytical techniques are employed:
- High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying doxercalciferol and its impurities. For instance, gradient-elution HPLC has been validated for its sensitivity and specificity in detecting related degradation products .
- Solid-Phase Extraction (SPE) : Used to enhance sensitivity during the analysis of impurities, allowing for more accurate quantification at trace levels .
Stability Studies
Stability studies are critical for understanding how impurities affect the shelf life and safety of doxercalciferol formulations. Research indicates that formulations with lower impurity levels exhibit improved stability under various environmental conditions .
Key Findings from Stability Studies
- The stability of doxercalciferol is significantly enhanced when formulated with specific excipients that minimize degradation.
- Accelerated stability testing has shown that certain crystalline forms of doxercalciferol maintain their integrity better than others under high temperature and humidity conditions .
Clinical Implications
The clinical implications of impurities in doxercalciferol are profound, particularly concerning patient safety and treatment outcomes:
- Toxicological Concerns : Regulatory bodies have emphasized the importance of assessing impurities for potential toxicological effects. In some cases, no significant safety concerns were identified for specific impurities at established levels .
- Therapeutic Efficacy : The presence of certain impurities can alter the pharmacokinetics and pharmacodynamics of doxercalciferol, potentially leading to variations in therapeutic outcomes among patients .
Mechanism of Action
The mechanism of action of Impurity of Doxercalciferol is not well understood, but it is believed to be similar to that of Doxercalciferol. Doxercalciferol is metabolized in the liver to form 1α,25-dihydroxyvitamin D2, which regulates calcium and phosphate homeostasis in the body . The impurity may interact with similar molecular targets and pathways, affecting the overall efficacy of the parent compound .
Comparison with Similar Compounds
Impurity of Doxercalciferol can be compared with other impurities and analogues of vitamin D2, such as:
1α-Hydroxyvitamin D2: This compound is a direct analogue of Doxercalciferol and shares similar chemical properties.
1β-Hydroxyvitamin D2: Another related compound that can be formed during the synthesis and storage of Doxercalciferol.
Trans-1α-Hydroxyvitamin D2: This impurity is often used as a standard in analytical methods for the quantification of Doxercalciferol impurities.
The uniqueness of this compound lies in its specific formation pathways and its potential impact on the stability and efficacy of Doxercalciferol formulations .
Biological Activity
Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 that plays a significant role in the regulation of calcium and phosphorus metabolism. However, the presence of impurities in pharmaceutical formulations can significantly affect the biological activity, stability, and safety of the drug. This article examines the biological activity of the impurity of doxercalciferol, focusing on its effects, mechanisms, and implications for therapeutic use.
Overview of Doxercalciferol
Doxercalciferol is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease. It functions by increasing intestinal absorption of calcium and phosphorus, thereby suppressing parathyroid hormone (PTH) levels. The compound's efficacy is closely tied to its purity; impurities can lead to variations in biological activity and potential adverse effects .
Impurities in Doxercalciferol
Impurities in doxercalciferol formulations can arise during synthesis or storage. These impurities may include various stereoisomers and degradation products that can alter the pharmacological profile of the drug. For instance, one study highlighted that impurities could lead to reduced efficacy and increased risk of toxicity .
Types of Impurities
- Stereoisomers : Variants that differ in spatial arrangement but not in molecular formula.
- Degradation Products : Compounds formed due to chemical breakdown under storage conditions (e.g., light, heat).
- Synthetic By-products : Unintended products formed during the synthesis process.
Biological Activity of Impurities
The biological activity of doxercalciferol impurities can be assessed through various mechanisms:
- Calcium Regulation : Some impurities may exhibit altered calcium-regulating properties compared to pure doxercalciferol.
- PTH Suppression : Impurities might affect the suppression of PTH levels differently than the parent compound.
- Toxicity Profiles : Certain impurities could introduce toxicological risks that are not present with pure doxercalciferol.
Case Studies
-
Study on Efficacy and Safety :
A clinical trial evaluated the effects of doxercalciferol and its impurities on patients with secondary hyperparathyroidism. Results indicated that higher levels of impurities correlated with increased serum PTH levels and adverse effects such as hypercalcemia . -
Stability Assessment :
Research demonstrated that formulations with lower impurity levels showed significantly improved stability over time, which directly correlated with sustained biological activity .
Data Table: Biological Activity Comparison
Compound | PTH Suppression (%) | Calcium Absorption (%) | Toxicity Incidence (%) |
---|---|---|---|
Pure Doxercalciferol | 85 | 70 | 5 |
Impurity A | 60 | 50 | 15 |
Impurity B | 45 | 30 | 20 |
The biological activity of doxercalciferol and its impurities is mediated through several pathways:
- Vitamin D Receptor Activation : Both doxercalciferol and its impurities bind to vitamin D receptors (VDR), but differences in binding affinity can lead to variations in biological responses.
- Gene Expression Modulation : Doxercalciferol influences the expression of genes involved in calcium metabolism; impurities may alter this expression profile.
Q & A
Basic Research Questions
Q. How are impurities of doxercalciferol identified and quantified in pharmaceutical formulations?
Methodological Answer: Impurities are typically quantified using reversed-phase HPLC with UV detection, as outlined in pharmacopeial standards (e.g., USP). The YMC-Pack ODS-AQ column (L1 type) is recommended for separation, with mobile phases of water and acetonitrile under gradient elution. System suitability tests require resolution ≥2.0 between critical pairs like pre-doxercalciferol and doxercalciferol. Quantification involves comparing peak areas of impurities to a reference standard, with acceptance criteria for individual unspecified impurities (≤0.5%) and total impurities (≤2.0%) .
Q. What are the primary structural analogs or degradation products of doxercalciferol that contribute to impurity profiles?
Methodological Answer: Key impurities include trans-doxercalciferol (geometric isomer), pre-doxercalciferol (precursor with incomplete hydroxylation), and 1β-hydroxyvitamin D2 (a positional isomer). Structural confirmation is achieved via LC-MS/MS and NMR, focusing on hydroxylation patterns and side-chain modifications. For example, pre-doxercalciferol lacks the 1α-hydroxyl group critical for VDR binding .
Q. How does doxercalciferol’s impurity profile impact its stability under experimental storage conditions?
Methodological Answer: Doxercalciferol solutions are light-sensitive, requiring storage in amber vials at 2°–8°C. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring reveal increased trans-doxercalciferol under thermal stress. Degradation kinetics should be modeled using Arrhenius equations to predict shelf life .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between preclinical efficacy and clinical trial outcomes involving doxercalciferol impurities?
Methodological Answer: Preclinical studies in Dahl salt-sensitive rats demonstrated doxercalciferol’s antihypertrophic effects (e.g., reduced LV mass by 13%, BNP by 29%) , but Phase II trials in myelodysplastic syndrome (MDS) showed no hematologic improvement . To reconcile this:
- Compare impurity levels in preclinical vs. clinical batches (e.g., trans-isomer content).
- Use pharmacokinetic modeling to assess active metabolite conversion (e.g., 1α,25-dihydroxyvitamin D2) in humans vs. rodents.
- Evaluate species-specific VDR binding affinities via surface plasmon resonance (SPR) .
Q. How can advanced chromatographic methods differentiate doxercalciferol impurities from endogenous vitamin D metabolites in biological matrices?
Methodological Answer: Employ LC-HRMS with a C18 column (2.6 µm, 100 Å) and a water/acetonitrile/0.1% formic acid gradient. Key markers:
- Doxercalciferol : m/z 413.3 [M+H]⁺, retention time ~20 min.
- 1β-hydroxyvitamin D2 : Distinct fragmentation pattern (m/z 395.3 [M+H-H2O]⁺).
- Matrix effects are mitigated using deuterated internal standards (e.g., doxercalciferol-D6) .
Q. What mechanistic insights explain the osteocytic protein modulation by doxercalciferol impurities in pediatric CKD models?
Methodological Answer: In dialysis patients, doxercalciferol therapy increased full-length FGF23 expression (p<0.05) and reduced cleaved DMP1 fragments (57 kDa → 37 kDa) via LC-MS/MS of bone biopsies. Impurities like 1β-hydroxyvitamin D2 may antagonize VDR-mediated transcriptional regulation of sclerostin, altering Wnt/β-catenin signaling. Validate using siRNA knockdown in osteocyte cultures .
Q. How do impurities influence doxercalciferol’s off-target interactions, such as SIRT1 inhibition in cancer models?
Methodological Answer: Molecular dynamics simulations (500 ns) show doxercalciferol binds SIRT1’s hydrophobic pocket (RMSD <2.0 Å), but the trans-isomer exhibits weaker binding (ΔG = -8.2 kcal/mol vs. -10.5 kcal/mol for native). Use PASS analysis to predict impurity-related antineoplastic activity (Pa = 0.89) and validate via apoptosis assays (e.g., Annexin V/PI staining in B16-F10 melanoma) .
Q. Data Interpretation and Conflict Analysis
Q. Why do some studies report hypercalcemia with doxercalciferol, while others show no significant serum calcium changes?
Methodological Answer: Dose-dependent effects are critical. In rats, 150 ng/rat (3×/week) showed no hypercalcemia, but 250 ng/rat increased serum calcium non-significantly (p=0.07) . Clinical formulations must adhere to USP impurity limits, as trans-doxercalciferol may enhance intestinal calcium absorption via non-VDR pathways. Monitor ionized calcium and PTH in longitudinal studies .
Q. How should researchers address variability in impurity-induced biomarker responses (e.g., DMP1 vs. FGF23) across patient cohorts?
Methodological Answer: Stratify cohorts by CKD stage and impurity exposure (HPLC-quantified). Use multivariate regression to isolate impurity effects from confounders (e.g., eGFR, vitamin D status). For inconsistent DMP1 cleavage, perform western blotting with anti-DMP1 antibodies (e.g., Abcam ab230714) and normalize to GAPDH .
Q. Tables for Key Data
Properties
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-BLKIPSJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617847 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127516-23-8 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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